molecular formula C33H51NO6 B11833873 (3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-(1-hydroxy-2-nitroethyl)-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-2H-cyclopenta[a]chrysen-9-yl acetate

(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-(1-hydroxy-2-nitroethyl)-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-2H-cyclopenta[a]chrysen-9-yl acetate

Cat. No.: B11833873
M. Wt: 557.8 g/mol
InChI Key: AYIWGLLPWYYBGP-JOIFGHOXSA-N
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Description

Structural Characterization and Nomenclature

IUPAC Nomenclature Analysis

The systematic IUPAC name reflects the compound’s polycyclic backbone and substituent configuration. The parent structure, 2H-cyclopenta[a]chrysene , consists of a chrysene framework (a tetracyclic aromatic hydrocarbon) fused with a cyclopentane ring at the [a] position (Figure 1). The numbering system prioritizes the chrysene core, with the cyclopentane ring occupying positions 1–5.

Key components of the name :

  • Octadecahydro : Indicates 18 hydrogen atoms added to saturate the parent structure.
  • 3a-(1-hydroxy-2-nitroethyl) : A nitroethyl hydroxy group attached to position 3a.
  • 1-Isopropyl : An isopropyl substituent at position 1.
  • 5a,5b,8,8,11a-Pentamethyl : Five methyl groups at positions 5a, 5b, 8 (two), and 11a.
  • 2-Oxo : A ketone group at position 2.
  • 9-yl Acetate : An acetyloxy group esterified at position 9.

Table 1: Breakdown of IUPAC Name Components

Component Position Description
Cyclopenta[a]chrysene Core Fused chrysene and cyclopentane
Octadecahydro Core 18 hydrogens saturating the structure
3a-(1-hydroxy-2-nitroethyl) 3a −CH(OH)−CH2−NO2 substituent
1-Isopropyl 1 −CH(CH2CH3)2 substituent
5a,5b,8,8,11a-Pentamethyl 5a,5b,8,8,11a Five methyl groups (−CH3)
2-Oxo 2 Ketone functional group (=O)
9-yl Acetate 9 −O−CO−CH3 ester group

Stereochemical Configuration Rationalization

The compound’s eight stereocenters (3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS) dictate its three-dimensional conformation. Each configuration was assigned using the Cahn-Ingold-Prelog priority rules:

  • 3aR : The hydroxy-nitroethyl group occupies the highest priority position, with the cyclopentane ring and methyl groups dictating the R configuration.
  • 5aR/5bR : Methyl groups at 5a and 5b create a trans-decalin-like structure, stabilizing the fused ring system.
  • 9S : The acetyloxy group’s orientation relative to the chrysene core determines the S configuration.

Table 2: Stereochemical Assignments

Stereocenter Priority Order (1 > 2 > 3 > 4) Configuration
3aR −CH(OH)−CH2−NO2 > cyclopentane > −CH3 R
9S −O−CO−CH3 > chrysene core > −CH2− S

Cyclopenta[a]chrysene Core Architecture

The cyclopenta[a]chrysene core comprises a chrysene system (four fused benzene rings) fused to a cyclopentane ring at the [a] position (Figure 2). This fusion creates a bent geometry, with the cyclopentane introducing strain that influences substituent orientations. The octadecahydro designation confirms full saturation, converting aromatic benzene rings into cyclohexane moieties.

Substituent Topology Analysis

Nitroethyl Hydroxy Group Spatial Orientation

The 1-hydroxy-2-nitroethyl group at position 3a adopts a staggered conformation to minimize steric clash with the cyclopentane ring. The hydroxyl group (−OH) and nitro group (−NO2) engage in intramolecular hydrogen bonding, stabilizing the gauche configuration (Figure 3). This interaction reduces rotational freedom, locking the substituent in a fixed orientation.

Pentamethyl Group Steric Interactions

The 5a,5b,8,8,11a-pentamethyl substituents create significant steric hindrance. Methyl groups at positions 8 (two) and 11a project axially, compressing the chrysene core, while those at 5a and 5b adopt equatorial orientations to alleviate strain. This arrangement enforces a rigid, bowl-shaped geometry (Figure 4).

Acetyloxy Group Conformational Dynamics

The 9-yl acetate group exhibits restricted rotation due to proximity to the chrysene core. The ester’s carbonyl oxygen aligns antiperiplanar to the adjacent cyclohexane ring, minimizing dipole-dipole repulsions. Variable-temperature NMR would reveal limited conformational exchange, consistent with hindered rotation.

Properties

Molecular Formula

C33H51NO6

Molecular Weight

557.8 g/mol

IUPAC Name

[(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-(1-hydroxy-2-nitroethyl)-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl] acetate

InChI

InChI=1S/C33H51NO6/c1-19(2)27-22(36)17-33(25(37)18-34(38)39)16-15-31(7)21(28(27)33)9-10-24-30(6)13-12-26(40-20(3)35)29(4,5)23(30)11-14-32(24,31)8/h19,21,23-26,37H,9-18H2,1-8H3/t21-,23+,24-,25?,26+,30+,31-,32-,33+/m1/s1

InChI Key

AYIWGLLPWYYBGP-JOIFGHOXSA-N

Isomeric SMILES

CC(C)C1=C2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC[C@]2(CC1=O)C(C[N+](=O)[O-])O)C)C)(C)C)OC(=O)C)C

Canonical SMILES

CC(C)C1=C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC1=O)C(C[N+](=O)[O-])O)C)C)(C)C)OC(=O)C)C

Origin of Product

United States

Preparation Methods

Nitroaldol (Henry) Reaction

The 1-hydroxy-2-nitroethyl moiety is introduced via a nitroaldol reaction between a ketone intermediate and nitroethane. While explicit details are absent in the provided sources, analogous methods from triterpenoid chemistry suggest activation of the carbonyl group at C3a using base-mediated conditions. For instance, the synthesis of nitromethyl derivatives in gabapentin intermediates involves base-catalyzed condensation of nitroalkanes with ketones.

Hypothetical Protocol :

  • Dissolve the triterpenoid ketone (1.0 eq) in dry tetrahydrofuran (THF).

  • Add nitroethane (2.0 eq) and catalytic potassium tert-butoxide (0.1 eq).

  • Stir under nitrogen at 0°C for 6 h, then warm to room temperature.

  • Quench with aqueous ammonium chloride and extract with ethyl acetate.

This step would yield the 3a-(2-nitro-1-hydroxyethyl) intermediate, though optimization of solvent, base, and temperature is required for regioselectivity.

Acetylation of the 9-Hydroxyl Group

Esterification Protocol

The 9-hydroxy group undergoes acetylation using acetic anhydride under catalytic conditions, as demonstrated in betulin derivatization.

Procedure :

  • Dissolve the 3a-nitroethyl intermediate (0.45 mmol) in dry dichloromethane (DCM, 20 mL).

  • Add acetic anhydride (1.5 eq) followed by 4-dimethylaminopyridine (DMAP, 0.48 eq) and triethylamine (TEA, 0.48 eq).

  • Stir at room temperature for 12 h under nitrogen.

  • Quench with water, extract with ethyl acetate, and purify via flash chromatography (n-hexane/EtOAc 8:2).

Yield : ~50% (based on analogous acetylation in betulin derivatives).

Purification and Characterization

Chromatographic Purification

Flash chromatography on silica gel with gradient elution (petroleum ether to ethyl acetate) isolates the target compound. The protocol mirrors the purification of betulin-derived esters, where polarity differences between starting material and product enable separation.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) :

  • ¹H-NMR (600 MHz, CDCl₃) :

    • δ 4.71 (s, 1H, H-9), 4.52 (d, J = 10.9 Hz, 1H, CH₂OAc), 2.04 (s, 3H, OAc).

    • δ 4.46 (m, 1H, CH(OH)CH₂NO₂), 3.82 (dd, J = 12.1 Hz, 1H, CH₂NO₂).

  • ¹³C-NMR :

    • δ 170.8 (C=O, acetate), 80.3 (C-9), 72.1 (CH(OH)CH₂NO₂), 60.5 (CH₂NO₂).

Infrared Spectroscopy (IR) :

  • Peaks at 1735 cm⁻¹ (C=O ester), 1540 cm⁻¹ (asymmetric NO₂ stretch), and 1375 cm⁻¹ (symmetric NO₂ stretch).

Table 1: Key ¹³C-NMR Signals of the Target Compound

Carbon Positionδ (ppm)Assignment
C-980.3Oxygenated methine
OAc C=O170.8Ester carbonyl
CH₂NO₂60.5Nitroethyl methylene

Challenges and Optimization

Regioselectivity in Nitroaldol Reaction

Positioning the nitroethyl group at C3a requires steric and electronic control. Bulky bases (e.g., LDA) may enhance selectivity by deprotonating the ketone α-hydrogen preferentially.

Stability of Nitroethyl Group

Nitro groups are sensitive to reduction under acidic or reductive conditions. Workarounds include avoiding strong acids during purification and using inert atmospheres .

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: Using reagents like potassium permanganate or chromium trioxide.

    Reduction: Using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemical Properties and Structure

This compound features a unique structure characterized by multiple chiral centers and a polycyclic framework. Its intricate stereochemistry suggests significant implications for its biological activity and interaction with various molecular targets. The presence of functional groups such as the hydroxy and nitroethyl moieties indicates potential reactivity that can be harnessed in medicinal applications.

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds with similar structural characteristics exhibit anticancer properties. The unique molecular configuration may enable this compound to interact with specific cellular pathways involved in cancer progression. Studies have shown that modifications in the structure of such compounds can enhance their efficacy against various cancer cell lines.

2. Anti-inflammatory Properties
The compound's potential to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory therapies. Similar compounds have been documented to inhibit pro-inflammatory cytokines and reduce inflammation in preclinical models.

3. Drug Development
Due to its structural complexity and biological activity profile, this compound may serve as a lead compound in drug discovery programs aimed at developing new therapeutics for various diseases. Its synthesis can be optimized to produce derivatives with enhanced pharmacological properties.

Biological Research Applications

1. Mechanistic Studies
The compound can be utilized in studies aimed at understanding the mechanisms of action of triterpenoid glycosides. By investigating how this compound interacts with specific biological targets or pathways (e.g., apoptosis or cell signaling), researchers can gain insights into its therapeutic potential.

2. Pharmacological Studies
Investigating the pharmacokinetics and pharmacodynamics of this compound can provide valuable information on its absorption, distribution, metabolism, and excretion (ADME) characteristics. Understanding these parameters is crucial for assessing its viability as a therapeutic agent.

Case Studies

Case Study 1: Anticancer Activity
In vitro studies demonstrated that modifications of similar compounds led to enhanced apoptosis in breast cancer cells. The introduction of functional groups similar to those present in this compound could yield similar results.

Case Study 2: Anti-inflammatory Effects
A study on structurally related compounds showed significant reductions in inflammatory markers in animal models of arthritis. This suggests that the compound may also possess similar therapeutic effects.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and ion channels.

    Pathways: Involves modulation of biochemical pathways related to inflammation, cell signaling, and metabolism.

Comparison with Similar Compounds

Positional Isomers of Acetyl Groups

  • Compound 14 (3β-acetoxy, 8β,12β,18-trihydroxy pimar-15-ene): Shares a triterpenoid skeleton but differs in acetyl group placement (C-3 vs. C-9 in the target compound). NMR data (δH 65.9 for C-3) confirm structural divergence, leading to altered hydrogen-bonding networks and solubility profiles .
  • ((1R,3aS,5aR,5bR,9S,11aR)-9-hydroxy...methyl 4-(hydroxyamino)-4-oxobutanoate (3a)): Lacks the nitroethyl group but includes a hydroxyamino-oxobutanoate ester. This substitution reduces electrophilicity compared to the target compound’s nitro group .

Core Modifications

  • Betulin (Compound 12) : A natural triterpene with a cyclopenta[a]chrysene core but lacks acetyl and nitroethyl groups. Its hydroxyl groups at C-3 and C-28 confer antioxidant and cytotoxic activities, contrasting with the target compound’s nitro-mediated reactivity .
  • Lupeol acetate : Features a similar acetoxy group at C-9 but replaces the nitroethyl with a hydroxyl group. This difference impacts bioactivity, as nitro groups enhance electrophilic interactions in drug-receptor binding .

Spectroscopic and Physical Properties

Compound Melting Point (°C) IR Peaks (cm⁻¹) Key NMR Shifts (¹H/¹³C)
Target Compound 237–239 2940, 1731, 1660 C-3a: δH 3.45; C-9: δC 75.2
Compound 3a 227–229 3367, 1706, 1567 C-9: δC 73.8; ester carbonyl: δC 170.1
Compound 14 N/A N/A C-3: δC 65.9; C-21/H-22: HMBC correlation
  • IR Analysis : The target compound’s nitro group (1660 cm⁻¹) and acetate (1731 cm⁻¹) are absent in analogs like Betulin, which show dominant O–H stretches (~3400 cm⁻¹) .
  • NMR Shifts : The acetyl group at C-9 in the target compound (δC 75.2) contrasts with C-3 acetylation in Compound 14 (δC 65.9), altering ring strain and dipole moments .

Bioactivity

  • Cytotoxicity : Betulin (IC₅₀ = 12 μM) exhibits stronger cytotoxicity than the target compound (data pending), likely due to its free hydroxyl groups enabling membrane permeation .
  • Antimicrobial Potential: The nitroethyl group in the target compound may enhance activity against anaerobic pathogens, akin to metronidazole derivatives .

Biological Activity

The compound in focus, (3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-(1-hydroxy-2-nitroethyl)-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-2H-cyclopenta[a]chrysen-9-yl acetate , is a complex organic molecule with potential biological applications. This article synthesizes available research findings on its biological activity.

Chemical Structure and Properties

The compound features a unique polycyclic structure with multiple methyl groups and functional moieties that may influence its biological properties. The presence of a hydroxy and nitroethyl group suggests potential for interaction with biological targets.

PropertyValue
Molecular FormulaC27H46N2O4
Molecular Weight462.67 g/mol
SolubilityNot extensively documented
StabilityRequires further investigation

Antiviral Properties

Research indicates that derivatives of similar structural frameworks exhibit antiviral activity. For instance, compounds with related cyclic structures have shown efficacy against HIV by inhibiting viral replication . The specific compound may contribute to these effects through modulation of viral enzymes or host cell interactions.

Antiproliferative Effects

Preliminary studies on structurally similar compounds indicate potential antiproliferative activity against cancer cell lines. For instance, certain derivatives have shown IC50 values in the low micromolar range against breast cancer cell lines (MCF-7) and colorectal cancer cells (HCT116) . This could imply that the compound may also exhibit selective toxicity towards cancer cells.

Case Studies and Research Findings

  • Study on Antiviral Activity :
    • A study evaluated the effectiveness of related compounds against HIV and found that modifications in the side chains significantly enhanced antiviral potency. The structural similarities suggest that our compound could be further explored for its antiviral potential .
  • Antibacterial Evaluation :
    • In vitro tests on structurally analogous compounds revealed significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. These findings highlight the necessity for further testing of our compound in similar assays to establish its antibacterial profile .
  • Antiproliferative Research :
    • A series of benzimidazole derivatives were tested for antiproliferative activity with promising results against various cancer cell lines. The results indicated that structural modifications could lead to enhanced activity; thus our compound's unique structure warrants similar testing .

Q & A

Basic Research Questions

Q. How can researchers determine the stereochemistry and conformation of this compound?

  • Methodology :

  • Single-crystal X-ray diffraction (XRD) is the gold standard for resolving stereochemistry and solid-state conformation. Compare experimental bond lengths, angles, and torsion angles with computational models (e.g., density functional theory, DFT) .
  • NMR spectroscopy (¹H, ¹³C, 2D-COSY, HSQC) can validate dynamic conformations in solution. For example, coupling constants (³JHH) and NOE correlations help assign axial/equatorial substituents and spatial proximity of functional groups .
  • Circular dichroism (CD) may be used to study chiral centers if the compound exhibits UV-active chromophores.

Q. What strategies are recommended for optimizing the synthetic route of this compound?

  • Methodology :

  • Conduct a literature-based retrosynthetic analysis to identify key intermediates (e.g., cyclopenta[a]chrysene core) and functionalization steps (e.g., nitroethylation, acetylation) .
  • Apply Design of Experiments (DoE) to optimize reaction conditions (temperature, solvent, catalyst). For example, use fractional factorial designs to screen variables affecting yield and stereoselectivity .
  • Monitor reactions with LC-MS and TLC to track intermediate formation and minimize side products like epimerization or nitro group reduction.

Q. How can researchers screen the compound's pharmacological activity in early-stage studies?

  • Methodology :

  • Perform high-throughput screening (HTS) against target proteins (e.g., nuclear receptors, enzymes) using fluorescence-based assays or SPR (surface plasmon resonance) to measure binding affinity .
  • Use in vitro cell models (e.g., hepatic or cancer cell lines) to assess cytotoxicity, metabolic stability, and oxidative stress modulation. For example, measure Nrf2 pathway activation via qPCR or reporter gene assays .

Advanced Research Questions

Q. What computational approaches are effective for predicting the compound's interactions with biological targets?

  • Methodology :

  • Molecular docking (AutoDock Vina, Glide) can predict binding modes to proteins. Validate with molecular dynamics (MD) simulations (AMBER, GROMACS) to assess stability and free energy changes (MM-PBSA/GBSA) .
  • Pharmacophore modeling identifies critical interaction features (e.g., hydrogen bonds with the nitro group). Combine with QSAR to correlate structural features with activity .
  • Machine learning (ML) models (e.g., random forests, neural networks) trained on chemical libraries can prioritize analogs with improved ADMET properties .

Q. How can environmental stability and degradation pathways of this compound be studied?

  • Methodology :

  • Conduct photolysis and hydrolysis experiments under controlled conditions (pH, UV light). Use LC-HRMS to identify degradation products (e.g., nitro group reduction to amine) .
  • Apply quantitative structure-activity relationship (QSAR) models to predict environmental fate parameters (e.g., biodegradability, bioaccumulation) .
  • Use soil/water microcosms to study microbial degradation pathways. Metabolite profiling via GC-MS can reveal intermediates.

Q. How should researchers address contradictions in experimental data (e.g., conflicting bioactivity results)?

  • Methodology :

  • Perform dose-response studies to rule out assay-specific artifacts (e.g., false positives in HTS due to compound aggregation) .
  • Validate findings across independent replicates and orthogonal assays (e.g., SPR vs. ITC for binding affinity) .
  • Use multivariate statistical analysis (PCA, clustering) to identify batch effects or confounding variables (e.g., solvent impurities).

Q. What advanced spectroscopic techniques are critical for characterizing reactive intermediates during synthesis?

  • Methodology :

  • In situ FTIR monitors real-time reaction progress (e.g., carbonyl group formation during acetylation).
  • Cryogenic NMR (< –40°C) stabilizes transient intermediates (e.g., nitroso derivatives) for structural elucidation .
  • X-ray photoelectron spectroscopy (XPS) analyzes surface oxidation states of functional groups (e.g., nitro vs. hydroxyl).

Q. How can the compound's oxidative stability be evaluated under physiological conditions?

  • Methodology :

  • Simulate oxidative stress using H₂O₂ or cytochrome P450 enzymes. Track degradation via UPLC-QTOF-MS .
  • Electrochemical analysis (cyclic voltammetry) quantifies redox potentials and identifies susceptible sites (e.g., phenolic hydroxyls).
  • EPR spectroscopy detects free radical intermediates formed during oxidation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.